molecular formula C11H9I B12841350 1-Iodo-5-methylnaphthalene

1-Iodo-5-methylnaphthalene

Cat. No.: B12841350
M. Wt: 268.09 g/mol
InChI Key: UVOBYFVASBUIDS-UHFFFAOYSA-N
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Description

1-Iodo-5-methylnaphthalene (CAS 1261623-29-3) is an organic compound with the molecular formula C11H9I and a molecular weight of 268.09 g/mol . This structurally specific compound, characterized by its naphthalene ring system substituted with an iodine atom at the 1-position and a methyl group at the 5-position, is a valuable building block in synthetic chemistry . Its structure is derived from 1-methylnaphthalene, a well-characterized compound known for its role as a reference fuel in defining the zero point of the cetane number scale for diesel fuels, highlighting the significance of methylnaphthalene derivatives in materials and energy research . Researchers utilize this iodoarene in cross-coupling reactions, such as Suzuki and Heck reactions, to construct more complex polycyclic architectures relevant to materials science . The methyl group can influence solubility and electronic properties, while the iodine atom serves as an excellent leaving group for metal-catalyzed transformations or for further functionalization . Studies on similar compounds, like sodium 1-methylnaphthalene, demonstrate that the methylnaphthalene structure can form radical anion salts, suggesting potential applications in electrochemistry and as a reagent in low-temperature reductions . This reagent is offered for research applications only and is strictly not for diagnostic, therapeutic, or other personal uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H9I

Molecular Weight

268.09 g/mol

IUPAC Name

1-iodo-5-methylnaphthalene

InChI

InChI=1S/C11H9I/c1-8-4-2-6-10-9(8)5-3-7-11(10)12/h2-7H,1H3

InChI Key

UVOBYFVASBUIDS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=CC=C(C2=CC=C1)I

Origin of Product

United States

The Significance of Halogenated Naphthalenes As Foundational Building Blocks in Chemical Synthesis

Halogenated naphthalenes are a cornerstone of organic synthesis, prized for their utility as versatile intermediates and building blocks. The presence of a halogen atom, such as iodine, on the naphthalene (B1677914) scaffold provides a reactive handle for a multitude of chemical transformations. This feature allows chemists to introduce further functional groups and construct more elaborate molecular frameworks.

These compounds are particularly crucial starting materials for a variety of bond-forming reactions, most notably transition metal-catalyzed cross-coupling reactions. This reactivity has established halogenated naphthalenes as key precursors in the synthesis of complex molecules, pharmaceuticals, and advanced materials like those used in organic optoelectronics. The ability to selectively functionalize the naphthalene core via its halogenated derivatives underscores their indispensable role in diversity-oriented synthesis, enabling the creation of a wide array of new organic materials. sigmaaldrich.com For instance, even highly fluorinated naphthalenes are synthetically accessible and are being investigated for their unique properties in crystal engineering. umanitoba.ca

An Overview of Aryl Iodides in Modern Synthetic Methodologies

Aryl iodides, the class of compounds to which 1-iodo-5-methylnaphthalene belongs, are particularly advantageous substrates in modern synthetic chemistry. The carbon-iodine (C-I) bond is the least stable among the aryl halides, making aryl iodides the most reactive coupling partners in a wide range of transformations. rsc.org This heightened reactivity makes them exceptionally useful in palladium-catalyzed cross-coupling reactions such as the Suzuki, Heck, and Stille reactions, which are fundamental tools for creating carbon-carbon bonds.

Contemporary research has expanded the utility of aryl iodides far beyond traditional cross-coupling. They are now employed in a variety of novel synthetic methodologies, including:

C-H Activation: Aryl iodides can be used as reagents in palladium-catalyzed C-H iodination reactions, offering a direct pathway to synthesize other complex aryl iodides. rsc.orgnih.gov

Photoredox Catalysis: Visible light-induced methods can generate aryl radicals from aryl iodides, enabling unique transformations that are often difficult to achieve through traditional means.

Hydroxylation and Sulfonylation: Recent protocols have been developed for the copper-catalyzed hydroxylation of aryl iodides to produce phenols and gold-catalyzed sulfonylation to form aryl sulfones, both of which are important structural motifs in medicinal chemistry.

The versatility of aryl iodides is further enhanced by the development of new iodinating reagents and sterically controlled iodination methods, which provide access to specific isomers that are challenging to obtain through classical electrophilic substitution. rsc.orgsemanticscholar.org

Table 1: Physical and Chemical Properties of this compound and Related Compounds
Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)
This compound1261623-29-3C11H9I268.09
1-Iodo-2-methylnaphthalene36374-82-0C11H9I268.09
1-Iodo-7-methylnaphthalene70109-76-1C11H9I268.09
2-Iodo-3-methylnaphthalene827-49-6C11H9I268.09

Current Research Trajectories for Substituted Naphthalene Derivatives

Direct Iodination Strategies for Methylnaphthalene Precursors

Direct iodination involves the introduction of an iodine atom directly onto the methylnaphthalene skeleton. This can be achieved through electrophilic aromatic substitution or transition metal-catalyzed reactions.

Electrophilic Aromatic Iodination Approaches

Electrophilic aromatic iodination is a classical method for the synthesis of aryl iodides. wikipedia.org For naphthalenes, which are more reactive than benzene (B151609), this reaction can proceed under various conditions. libretexts.org

The direct iodination of naphthalenes can be achieved using molecular iodine in the presence of an oxidizing agent. researchgate.netasianpubs.org A common system involves the use of iodine and sodium iodate (B108269) in an aqueous acetic acid medium. researchgate.netasianpubs.org The reaction proceeds through the formation of an electrophilic iodonium (B1229267) species (I+), which then attacks the electron-rich naphthalene ring. researchgate.netasianpubs.org For activated naphthalenes, this method provides a straightforward route to iodinated products. researchgate.net The regioselectivity of the reaction is influenced by the substitution pattern of the naphthalene precursor. In the case of 1-methylnaphthalene (B46632), the electrophilic attack is expected to occur at the 4- and 5-positions due to the activating effect of the methyl group.

Another approach involves the use of N-iodosuccinimide (NIS) as the iodinating agent, often in the presence of a catalytic amount of an acid like trifluoroacetic acid. organic-chemistry.org This method is known for its mild reaction conditions and high yields for various aromatic compounds. organic-chemistry.org

The table below summarizes common reagent systems for electrophilic iodination:

Reagent SystemDescription
I₂/NaIO₃/H₂SO₄ in aq. AcOHGenerates an electrophilic iodonium species (I+) for iodination of both activated and deactivated naphthalenes. researchgate.netasianpubs.org
N-Iodosuccinimide (NIS)/TFAA mild and efficient method for the regioselective iodination of activated aromatic rings. organic-chemistry.org
I₂/HIO₃/H₂SO₄A powerful iodinating agent suitable for deactivated aromatic compounds. wikipedia.org
I₂/Urea-H₂O₂An eco-friendly method for the oxidative iodination of various arenes. organic-chemistry.org

Transition Metal-Catalyzed C-H Iodination Protocols

In recent years, transition metal-catalyzed C-H bond functionalization has emerged as a powerful tool for the direct introduction of functional groups onto aromatic rings, including iodination. researchgate.netnih.gov These methods offer high regioselectivity, often guided by a directing group on the substrate. While specific examples for the C-H iodination of 1-methylnaphthalene are not extensively detailed in the provided results, the general principles can be applied.

Catalysts based on palladium, rhodium, and ruthenium have been employed for C-H functionalization of naphthalenes. researchgate.netrsc.orgrsc.org For instance, palladium-catalyzed C-H iodination often utilizes a hypervalent iodine reagent as the iodine source.

Indirect Synthetic Routes to Aromatic Iodides

Indirect methods involve the conversion of a pre-existing functional group on the naphthalene ring into an iodine atom. These routes are particularly useful when direct iodination lacks regioselectivity or is incompatible with other functional groups present in the molecule.

Preparation via Diazonium Salts (Sandmeyer Reaction Analogues)

The Sandmeyer reaction is a well-established method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate. wikipedia.orgbyjus.comlscollege.ac.in This reaction is highly versatile and allows for the introduction of iodine with high regioselectivity. byjus.comorganic-chemistry.org

The process begins with the diazotization of an aromatic amine, such as 5-methylnaphthalen-1-amine, using sodium nitrite (B80452) in the presence of a strong acid to form the corresponding diazonium salt. nih.govthieme-connect.de Subsequent treatment of the diazonium salt with a solution of potassium iodide results in the formation of the aryl iodide, in this case, 1-iodo-5-methylnaphthalene. organic-chemistry.orgnih.gov While classic Sandmeyer reactions often use copper(I) salts as catalysts, the iodination step typically does not require a catalyst. wikipedia.orgorganic-chemistry.org

Recent advancements have focused on developing more environmentally friendly and efficient one-pot procedures for the diazotization-iodination sequence. thieme-connect.deijcce.ac.ir These methods may utilize reagents like acidic ionic liquids or silica (B1680970) sulfuric acid to facilitate the reaction under mild conditions. thieme-connect.deijcce.ac.ir

Synthesis from Arylhydrazines and Elemental Iodine

A more recent development is the synthesis of aryl iodides from arylhydrazines and elemental iodine. acs.orgnih.govnih.gov This metal- and base-free method offers a convenient route to a wide variety of aryl iodides. acs.orgnih.gov The reaction involves treating an arylhydrazine hydrochloride with an equimolar amount of iodine in a solvent like dimethyl sulfoxide (B87167) (DMSO) at elevated temperatures. acs.orgnih.govresearchgate.net

The proposed mechanism suggests that iodine oxidizes the arylhydrazine to form an arenediazonium salt in situ. acs.orgnih.gov This is followed by a single-electron transfer from the iodide anion to the diazonium salt, generating an aryl radical and an iodine radical, which then combine to form the aryl iodide. acs.orgnih.gov This method has been shown to be effective for the synthesis of 2-iodonaphthalene (B183038) from the corresponding hydrazine. acs.org

The general procedure for this transformation is as follows:

ReactantsConditionsProduct
Arylhydrazine hydrochloride, I₂DMSO, 60 °C, 6 hAryl iodide

Halogen Exchange Reactions (Finkelstein-type Transformations)

The Finkelstein reaction, traditionally known for the conversion of alkyl halides, can be adapted for the synthesis of aryl iodides from other aryl halides, a process often referred to as an aromatic Finkelstein reaction. wikipedia.orgbyjus.comadichemistry.com This reaction involves the exchange of a halogen, typically bromine or chlorine, for iodine. wikipedia.org

For aryl halides, this transformation is generally more challenging than for alkyl halides and often requires a catalyst. wikipedia.org Copper(I) iodide, in combination with a diamine ligand, is a commonly used catalyst system for the conversion of aryl bromides to aryl iodides. wikipedia.orgorganic-chemistry.org Nickel-based catalysts have also been shown to be effective for this transformation, allowing the reaction to proceed under mild conditions. acs.org The reaction is typically carried out by treating the aryl bromide or chloride with sodium iodide in a suitable solvent. organic-chemistry.orgacs.org The choice of solvent and ligand is crucial for the success of the reaction. organic-chemistry.org

Below is a summary of catalytic systems for the aromatic Finkelstein reaction:

Catalyst SystemSubstrateProduct
CuI / diamine ligandAryl bromideAryl iodide
Nickel / BOX-type ligandAryl bromide/chlorideAryl iodide

Advanced Synthetic Approaches for Functionalized Naphthalene Scaffolds

Modern organic synthesis has moved beyond classical methods to embrace more sophisticated and efficient strategies for the construction of complex molecules. In the context of functionalized naphthalenes, these advanced approaches often focus on creating the naphthalene core with the desired substitution pattern in a controlled manner, minimizing the need for lengthy synthetic sequences and protecting group manipulations.

Electrophilic Cyclization Reactions in Naphthalene Core Formation

A powerful strategy for the concurrent formation of the naphthalene ring and introduction of an iodine atom is through the electrophilic cyclization of suitably designed precursors. This approach typically involves an intramolecular reaction of an alkyne tethered to an aromatic ring, initiated by an electrophilic iodine source.

One such methodology involves the 6-endo-dig electrophilic cyclization of arene-containing propargylic alcohols. In this process, treatment of an appropriate aryl-substituted propargylic alcohol with an electrophilic iodine reagent, such as iodine (I₂) or iodine monochloride (ICl), triggers an intramolecular cyclization to form the naphthalene ring system. The reaction proceeds under mild conditions and can accommodate a variety of functional groups on the aromatic precursor. This method provides a direct route to multisubstituted 2-iodonaphthalenes. For instance, the cyclization of 1-aryl-prop-2-yn-1-ols with iodine and sodium bicarbonate in acetonitrile (B52724) can yield the corresponding 2-iodonaphthalene derivatives. While a specific example for the synthesis of this compound via this route is not explicitly documented, the general principle can be applied by starting with a precursor such as 1-(m-tolyl)prop-2-yn-1-ol. The regioselectivity of the cyclization would be a critical factor in determining the final substitution pattern.

The mechanism of this transformation is believed to involve the activation of the alkyne by the electrophilic iodine, followed by nucleophilic attack from the tethered aromatic ring to close the six-membered ring. Subsequent aromatization then leads to the stable iodinated naphthalene product. This method is advantageous as it constructs the carbon skeleton and introduces the iodine atom in a single, efficient step.

Table 1: Examples of Electrophilic Cyclization for the Synthesis of Iodinated Cyclic Systems
Starting MaterialElectrophile/ReagentsProductYield (%)Reference
1-Phenylprop-2-yn-1-olI₂, NaHCO₃, CH₃CN2-Iodonaphthalene- nih.gov
1-(4-Methoxyphenyl)prop-2-yn-1-olI₂, NaHCO₃, CH₃CN2-Iodo-6-methoxynaphthalene- nih.gov
o-(1-Alkynyl)benzamidesI₂, CH₂Cl₂Isoindolin-1-ones and Isoquinolin-1(2H)-onesMixture nih.gov
β-(2-Aminophenyl)-α,β-ynoneI₂, NaHCO₃, CH₃CN3,4-Diiodo-2-(4-methoxyphenyl)quinoline34 nih.gov

Regioselective and Stereoselective Synthesis of Iodinated Naphthalenes

The precise control of substituent placement on the naphthalene core is a central challenge in the synthesis of specific isomers like this compound. Regioselectivity can be achieved through either direct iodination of a pre-formed naphthalene system or by employing reactions where the regiochemical outcome is predetermined by the starting materials and reaction mechanism.

Direct Iodination: The direct electrophilic iodination of 5-methylnaphthalene presents a straightforward, yet potentially complex, route. The regioselectivity of this reaction is governed by the directing effects of the methyl group and the inherent reactivity of the naphthalene ring positions. The α-positions (1, 4, 5, and 8) are generally more reactive towards electrophiles than the β-positions (2, 3, 6, and 7). The methyl group at the 5-position is an activating, ortho-, para-directing group. Therefore, electrophilic attack would be expected to favor the 1-, 4-, 6-, and 8-positions. Distinguishing between these positions to selectively obtain the 1-iodo isomer can be challenging and often leads to mixtures of products.

Various iodinating agents can be employed, with differing selectivities. N-Iodosuccinimide (NIS) is a common and relatively mild iodinating reagent. acs.orgcommonorganicchemistry.comorganic-chemistry.org The use of NIS in conjunction with an acid catalyst can enhance its electrophilicity. For instance, the iodination of activated aromatic compounds with NIS can be performed under various conditions, often leading to specific isomers depending on the substrate and reaction parameters. organic-chemistry.org

Sandmeyer Reaction: A more reliable method for achieving high regioselectivity is the Sandmeyer reaction. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.comnih.gov This reaction involves the diazotization of a primary aromatic amine, followed by displacement of the diazonium group with an iodide salt, typically potassium iodide (KI). To synthesize this compound via this route, the required precursor would be 5-methyl-1-naphthylamine. The diazotization is typically carried out at low temperatures using sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid, to generate the in situ diazonium salt. Subsequent addition of a solution of potassium iodide leads to the formation of the aryl iodide with the liberation of nitrogen gas. This method is highly effective for introducing an iodine atom at a specific position on the aromatic ring, as the position is predetermined by the location of the amino group in the starting material.

Table 2: Comparison of Iodination Methods for Aromatic Compounds
MethodStarting MaterialReagentsKey FeaturesReference
Direct IodinationActivated Aromatic RingNIS, Acid CatalystCan be regioselective depending on substrate; may lead to mixtures. organic-chemistry.org
Sandmeyer ReactionPrimary Aromatic Amine1. NaNO₂, HCl (or other strong acid) 2. KIHigh regioselectivity determined by the position of the amine. mnstate.eduorganic-chemistry.orgmasterorganicchemistry.com

Implementation of Green Chemistry Principles in Aryl Iodide Synthesis

The principles of green chemistry aim to design chemical processes that are more environmentally benign. In the context of aryl iodide synthesis, this involves the use of safer solvents, minimizing waste, and employing catalytic methods.

Solvent Selection: The choice of solvent is a critical aspect of green chemistry. Traditional solvents for organic synthesis, such as chlorinated hydrocarbons, are often toxic and environmentally persistent. The use of greener alternatives like water, ethanol, or even solvent-free conditions is highly desirable. researchgate.netnih.govmyschool.ngyoutube.com For instance, the iodination of pyrimidine (B1678525) derivatives has been successfully carried out under solvent-free conditions by mechanical grinding, which significantly reduces waste and environmental impact. mdpi.com While benzene can be a suitable solvent for both iodine and naphthalene, its toxicity makes it a less favorable choice from a green chemistry perspective. myschool.ng

Reagent Choice and Waste Minimization: Green approaches also focus on the use of less hazardous reagents and the minimization of byproducts. For example, methods that utilize catalytic amounts of reagents are preferred over stoichiometric ones. The development of one-pot syntheses, where multiple reaction steps are carried out in the same vessel without isolation of intermediates, can also contribute to waste reduction. An efficient and environmentally friendly approach for the iodination of pyrimidine derivatives has been developed using solid iodine and silver nitrate (B79036) under solvent-free conditions, with short reaction times and high yields. mdpi.com

In the context of the Sandmeyer reaction, modifications have been developed to improve its environmental profile. These include the use of more stable diazonium salts and the development of catalytic systems that reduce the amount of copper waste.

The application of hypervalent iodine(III) reagents in conjunction with potassium halide salts in water as a green solvent has been shown to be an efficient and mild approach for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines. nih.gov This highlights the potential for developing aqueous, room-temperature halogenation methods for a variety of heterocyclic and aromatic systems, aligning with the goals of sustainable chemistry.

Carbon-Carbon Bond Forming Reactions

The construction of carbon-carbon bonds is fundamental to organic synthesis, enabling the assembly of complex molecular architectures. This compound is a valuable substrate for several powerful C-C bond-forming methodologies, largely driven by transition metal catalysis.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming C-C bonds, a contribution recognized with the 2010 Nobel Prize in Chemistry. wikipedia.org As an aryl iodide, this compound is a highly reactive coupling partner in these transformations due to the relative weakness of the C-I bond, which facilitates the initial oxidative addition step to the palladium(0) catalyst. harvard.edufu-berlin.de

Suzuki-Miyaura Reaction: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. harvard.edumdpi.com It is widely used to synthesize biaryls, and this compound can be coupled with various aryl or vinyl boronic acids to generate more complex naphthalene-based structures. The reaction is valued for its mild conditions, high functional group tolerance, and the low toxicity of boron-containing byproducts. mdpi.com

Interactive Table 1: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Iodides

ParameterDescriptionExample
Aryl Halide This compound
Coupling Partner Arylboronic acid, Vinylboronic acidPhenylboronic acid
Catalyst Pd(0) or Pd(II) precatalystPd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf)
Ligand Phosphine-based ligandsPPh₃, SPhos, XPhos
Base Carbonates, Phosphates, HydroxidesK₂CO₃, K₃PO₄, Cs₂CO₃, NaOH
Solvent Toluene, Dioxane, THF, DMF, Water mixturesToluene/Water
Temperature Room temperature to reflux80-110 °C

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (like this compound) with an alkene to form a substituted alkene. libretexts.orgorganic-chemistry.org The reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org This method allows for the introduction of vinyl groups onto the naphthalene core, providing access to styrenic derivatives. The reaction typically proceeds with high trans selectivity. organic-chemistry.org

Sonogashira Reaction: This coupling reaction forms a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.gov The reaction is typically catalyzed by a palladium species and a copper(I) co-catalyst in the presence of a base, such as an amine. nih.govgoogle.com Applying this to this compound enables the synthesis of arylalkynes, which are valuable intermediates for pharmaceuticals, natural products, and materials. nih.gov

Negishi Reaction: The Negishi coupling joins an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org Aryl iodides are excellent substrates for this reaction. wikipedia.orgnih.gov Organozinc reagents are more reactive than their boron and tin counterparts, often allowing for faster reactions and milder conditions. wikipedia.org This makes the Negishi reaction a powerful method for coupling this compound with a wide range of alkyl, vinyl, or aryl partners. nih.gov

Interactive Table 2: Overview of Palladium-Catalyzed Reactions for this compound

Reaction NameCoupling PartnerProduct TypeKey Features
Suzuki-Miyaura R-B(OH)₂Biaryl / VinylnaphthaleneMild conditions, stable reagents
Heck AlkeneSubstituted AlkeneForms C(sp²)-C(sp²) bonds with alkenes
Sonogashira Terminal AlkyneArylalkyneCopper co-catalyst often used
Negishi R-ZnXAlkyl/Aryl/Vinyl-naphthaleneHigh reactivity of organozinc reagent

Nickel-Catalyzed Cross-Coupling Reactions

Nickel catalysts offer a cost-effective and sometimes more reactive alternative to palladium for cross-coupling reactions. nyu.edu They are particularly effective for coupling with less reactive electrophiles (like aryl chlorides) but also show high efficiency with aryl iodides. wikipedia.org Nickel catalysis can facilitate couplings with a broad range of organometallic reagents, including Grignard reagents (Kumada coupling) and organozinc reagents (Negishi coupling). wikipedia.orgresearchgate.net Studies on 1-iodonaphthalene, a close structural analog, have shown that nickel-catalyzed couplings proceed efficiently. escholarship.org The mechanisms of nickel-catalyzed reactions can be distinct from those of palladium, sometimes involving radical pathways or different oxidation states of the metal (Ni(I)/Ni(III) cycles), which can lead to unique reactivity and selectivity. nyu.eduescholarship.org

Ullmann-Type Condensation Reactions

The Ullmann reaction traditionally refers to the copper-catalyzed homocoupling of aryl halides at high temperatures to form symmetrical biaryls. organic-chemistry.orgsci-hub.se For this compound, this would lead to the formation of 5,5'-dimethyl-1,1'-binaphthalene. Modern variations of the Ullmann reaction, often called Ullmann-type condensations, are conducted under milder conditions using ligands to solubilize and activate the copper catalyst. nih.gov These reactions can also be used for cross-coupling, such as the formation of diaryl ethers (C-O coupling) or N-arylation (C-N coupling), though the classic C-C bond-forming variant remains relevant. organic-chemistry.orgnih.gov Research has demonstrated the use of related methylnaphthalene halides in Ullmann reactions. scispace.com

Reductive Coupling and Cross-Electrophile Coupling (XEC) of Aryl Iodides

Cross-electrophile coupling (XEC) is an emerging class of reactions that couples two different electrophiles, such as two distinct aryl halides, using a transition metal catalyst and a stoichiometric reductant (e.g., zinc or manganese metal). wikipedia.org This approach bypasses the need to pre-form and isolate sensitive organometallic nucleophiles. wikipedia.orgnih.gov In a potential XEC involving this compound, it could be coupled with another electrophile, like an alkyl halide or a different aryl halide. The success of these reactions often relies on the differential reactivity of the two electrophiles towards the catalyst or the use of multi-metallic systems to achieve high cross-selectivity over homocoupling. wikipedia.org

Carbon-Heteroatom Bond Forming Reactions

Beyond building carbon skeletons, the functionalization of the naphthalene core with heteroatoms is crucial for tuning its electronic and biological properties.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) is a pathway for replacing a leaving group on an aromatic ring with a nucleophile. dalalinstitute.com The classical SNAr mechanism proceeds via an addition-elimination sequence, forming a negatively charged Meisenheimer complex as an intermediate. juniperpublishers.com This pathway is significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate. masterorganicchemistry.com

This compound lacks strong activating groups; the methyl group is weakly electron-donating, and the naphthalene ring system itself is only moderately electron-deficient. Consequently, it is a poor substrate for classical SNAr reactions. Furthermore, in the context of the SNAr mechanism where the initial nucleophilic attack is the rate-determining step, iodide is generally a poorer leaving group than fluoride (B91410) or chloride (reactivity order: F > Cl > Br > I). masterorganicchemistry.comnih.gov This is because the electronegativity of the halogen, which influences the rate of attack on the carbon atom, is more important than the C-X bond strength. masterorganicchemistry.com

However, substitution may occur under forcing conditions or via alternative mechanisms, such as the radical-nucleophilic aromatic substitution (SNR1) pathway. The SNR1 mechanism involves electron transfer to the aryl halide to generate a radical anion, which then expels the halide ion to form an aryl radical. This radical can then be trapped by a nucleophile. dalalinstitute.com This pathway does not require strong electronic activation of the aromatic ring and is a plausible route for the nucleophilic substitution of unactivated aryl halides like this compound.

Generation of Organometallic Species from the Carbon-Iodine Bond (e.g., Grignard Reagents)

The carbon-iodine (C-I) bond in this compound is the most reactive site for the formation of organometallic reagents due to its lower bond dissociation energy compared to C-Br or C-Cl bonds. This reactivity is harnessed to create potent nucleophiles for carbon-carbon bond-forming reactions.

Grignard Reagent Formation: The reaction of this compound with magnesium metal, typically in an anhydrous ether solvent like tetrahydrofuran (B95107) (THF) or diethyl ether, yields the corresponding Grignard reagent, (5-methyl-1-naphthyl)magnesium iodide. This organomagnesium compound is a powerful nucleophile and base. While specific studies on the Grignard reagent from this compound are not extensively detailed in the provided results, the formation of analogous naphthylmagnesium halides is a well-established and standard transformation. For instance, 1-naphthylmagnesium bromide is prepared from 1-bromonaphthalene (B1665260) and magnesium turnings in THF. rsc.org These reagents are known to react with a variety of electrophiles, such as carbonyl compounds (aldehydes, ketones, esters), to form new carbon-carbon bonds.

Organolithium Reagent Formation: Alternatively, treatment of this compound with alkyllithium reagents, such as n-butyllithium or tert-butyllithium, at low temperatures results in a metal-halogen exchange to produce (5-methyl-1-naphthyl)lithium. This organolithium species is generally more reactive than the corresponding Grignard reagent and is used in similar nucleophilic addition and substitution reactions.

These organometallic intermediates are pivotal in synthetic chemistry, enabling the introduction of the 5-methyl-1-naphthyl moiety onto a wide array of molecular scaffolds.

Table 1: Generation of Organometallic Reagents from this compound

ReagentConditionsProductApplication
Magnesium (Mg)Anhydrous THF or Et₂O(5-methyl-1-naphthyl)magnesium iodideNucleophilic addition to carbonyls, coupling reactions
Alkyllithium (e.g., n-BuLi)Low temperature, anhydrous solvent(5-methyl-1-naphthyl)lithiumHighly reactive nucleophile for C-C bond formation

Derivatization to Hypervalent Iodine Compounds

Aryl iodides, including this compound, serve as precursors for the synthesis of hypervalent iodine compounds. In these molecules, the iodine atom exists in a higher oxidation state, typically +3 (iodine(III)) or +5 (iodine(V)). These reagents are valued for their mild oxidizing properties and their ability to facilitate a variety of chemical transformations.

Synthesis of Iodine(III) Reagents: The oxidation of this compound can lead to the formation of (diacetoxyiodo)arenes or diaryliodonium salts. For example, reacting this compound with an oxidizing agent like peracetic acid in the presence of acetic anhydride (B1165640) can yield 1-(diacetoxyiodo)-5-methylnaphthalene. These iodine(III) compounds are stable, crystalline solids and are used as oxidizing agents and in electrophilic group transfer reactions.

Another important class of hypervalent iodine compounds derived from aryl iodides are diaryliodonium salts. These salts, which feature a diaryl-I⁺- group, can be synthesized from this compound. They are excellent electrophilic arylating agents, capable of transferring the 5-methyl-1-naphthyl group to a range of nucleophiles under mild conditions, often catalyzed by transition metals.

The development of these hypervalent iodine derivatives from this compound expands its synthetic utility beyond its role as a simple aryl halide.

Table 2: Examples of Hypervalent Iodine Derivatives from this compound

Derivative TypeGeneral StructureSynthetic PrecursorPotential Application
(Diacetoxyiodo)areneAr-I(OAc)₂This compoundMild oxidizing agent, group transfer
Diaryliodonium Salt[Ar-I-Ar']⁺X⁻This compoundElectrophilic arylating agent

Radical Reactions Involving Aryl Iodides

The relatively weak C-I bond in this compound makes it susceptible to homolytic cleavage, enabling its participation in radical reactions. The generation of the 5-methyl-1-naphthyl radical can be initiated by various methods, including photolysis, radiolysis, or the use of radical initiators.

Under photolytic conditions, the absorption of UV light can induce the cleavage of the C-I bond, forming the corresponding aryl radical and an iodine radical. This process allows for the initiation of radical chain reactions. The resulting 5-methyl-1-naphthyl radical can then engage in a variety of subsequent reactions, such as hydrogen atom abstraction, addition to multiple bonds, or cyclization, providing pathways to complex molecular structures that are often difficult to access through conventional ionic pathways.

These radical-based transformations offer a complementary approach to the more common polar reactions of this compound, broadening its applicability in the synthesis of novel compounds.

Oxidative Transformations and Functionalization of Naphthalene Moieties

Beyond reactions centered on the carbon-iodine bond, the naphthalene core of this compound is also subject to chemical modification. Oxidative transformations can target either the aromatic rings or the methyl substituent, leading to a range of functionalized derivatives.

Oxidation of the Naphthalene Ring: The electron-rich naphthalene system can undergo oxidation to form naphthoquinones, which are important structural motifs in many natural products and biologically active molecules. The specific regiochemical outcome of such an oxidation on this compound would be influenced by the directing effects of the iodo and methyl substituents.

Functionalization via Electrophilic Substitution: The naphthalene ring can also be functionalized through electrophilic aromatic substitution reactions, such as nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution are governed by the activating and directing effects of the existing methyl and iodo groups. The methyl group is an activating, ortho-, para-directing group, while the iodo group is deactivating but also ortho-, para-directing. The interplay of these effects determines the regioselectivity of the functionalization.

Oxidation of the Methyl Group: The benzylic methyl group can be oxidized to an aldehyde, a carboxylic acid, or a hydroxymethyl group using appropriate oxidizing agents. This provides a handle for further synthetic manipulations, such as chain extension or the introduction of new functional groups.

These transformations highlight the versatility of the this compound scaffold, allowing for modifications at multiple sites within the molecule.

Applications of 1 Iodo 5 Methylnaphthalene As a Versatile Synthetic Intermediate

Building Block for Complex Organic Molecules

1-Iodo-5-methylnaphthalene is a key starting material for the synthesis of intricate organic structures, leveraging the reactivity of the carbon-iodine bond, which is amenable to numerous coupling reactions.

Polycyclic aromatic hydrocarbons (PAHs) are a class of molecules composed of fused aromatic rings, with applications in optoelectronic materials and devices. chemistryviews.org The precise and efficient synthesis of complex PAHs is a significant goal in organic chemistry. chemistryviews.org this compound serves as a foundational building block for extending the aromatic system through various cross-coupling reactions.

The carbon-iodine bond is particularly suitable for palladium-catalyzed reactions such as Suzuki-Miyaura (coupling with boronic acids), Stille (coupling with organostannanes), and Sonogashira (coupling with terminal alkynes) reactions. These methods allow for the regioselective formation of new carbon-carbon bonds at the 1-position of the naphthalene (B1677914) ring. For instance, coupling this compound with an arylboronic acid can generate a biaryl system, which can be a precursor to a larger, fused PAH through subsequent cyclization reactions. uis.no

Table 1: Potential Cross-Coupling Reactions for PAH Synthesis

Reaction Name Coupling Partner Resulting Structure Type
Suzuki-Miyaura Arylboronic acid/ester Biaryl
Stille Arylstannane Biaryl
Sonogashira Terminal alkyne Arylalkyne
Heck Alkene Arylalkene

These reactions can be used iteratively to construct elaborate, multi-ring aromatic systems. Methodologies like Directed ortho Metalation (DoM) can also be employed on related biaryl systems to facilitate cyclization and form new fused rings. uis.no The methyl group on the second ring of the naphthalene core can influence the electronic properties and solubility of the resulting PAH, and can also be a site for further functionalization.

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and materials science. researchgate.net this compound is a precursor for synthesizing heterocycles where the naphthalene system is fused to a heterocyclic ring.

This is primarily achieved through metal-catalyzed cross-coupling reactions that form carbon-heteroatom bonds. The Buchwald-Hartwig amination, for example, allows for the coupling of this compound with primary or secondary amines to form N-arylated products. These products can then undergo intramolecular cyclization to form nitrogen-containing heterocycles, such as carbazoles or other fused indole-type systems. Similarly, related coupling reactions with alcohols, thiols, or their respective anions can lead to the formation of oxygen- or sulfur-containing heterocycles like dibenzofurans and dibenzothiophenes, respectively.

Table 2: Examples of Heterocyclic Systems Derived from this compound

Heteroatom(s) Coupling Reaction Potential Heterocyclic Core
Nitrogen Buchwald-Hartwig Amination Benzo[g]carbazole
Oxygen Buchwald-Hartwig Etherification Naphtho[1,8-bc]furan
Sulfur Buchwald-Hartwig Thioetherification Naphtho[1,8-bc]thiophene

The naphthalene ring is a structural motif present in numerous biologically active natural products and synthetic pharmaceuticals. brieflands.com Its rigid, planar structure provides a scaffold for the precise spatial arrangement of functional groups, facilitating interactions with biological targets. This compound provides a reactive handle to modify this valuable scaffold, enabling the synthesis of novel analogues of natural products or entirely new classes of potential therapeutic agents.

The iodo group allows for the introduction of various side chains and functional groups that can mimic or modify the activity of a parent natural product. For example, it can be used to attach complex fragments via Suzuki or other cross-coupling reactions, leading to compounds with potentially enhanced biological activity or improved pharmacokinetic properties. This approach is central to medicinal chemistry, where systematic structural modifications are used to optimize lead compounds in the drug discovery process. nih.gov

Precursor in Materials Science and Polymer Chemistry

Functionalized naphthalenes are building blocks for a range of organic materials, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and specialty polymers. The extended π-conjugated system of naphthalene imparts desirable electronic and photophysical properties.

This compound can be used as a monomer in polymerization reactions. Through reactions like Suzuki or Sonogashira polycondensation, it can be incorporated into conjugated polymers. In these processes, the difunctional nature of a corresponding di-substituted naphthalene monomer (e.g., a dibromo- or diiodo-methylnaphthalene) would be used to build the polymer chain. The resulting polymers, featuring the 5-methylnaphthalen-1-yl unit, would possess specific electronic and physical properties influenced by the naphthalene core. These properties, such as charge carrier mobility and luminescence, are critical for applications in organic electronics.

Applications in Isotopic Labeling for Chemical Biology Research

Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or complex biological systems. wikipedia.org It involves replacing one or more atoms in a molecule with their isotope, which can be detected by methods like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orgmusechem.com

This compound can be synthesized with isotopic labels for use in chemical biology research. The introduction of stable or radioactive isotopes can transform the molecule into a tracer for studying metabolic pathways, drug distribution, or interactions with biomolecules. musechem.com

Table 3: Potential Isotopic Labeling of this compound and Applications

Isotope Location of Label Detection Method Potential Application
Deuterium (²H) Methyl group or aromatic ring Mass Spectrometry, NMR Studying metabolic pathways and reaction kinetics (Kinetic Isotope Effect). scbt.com
Carbon-13 (¹³C) Naphthalene backbone or methyl group Mass Spectrometry, NMR Tracing metabolic fate; structural studies of protein-ligand complexes. nih.gov
Iodine-125 (¹²⁵I) Iodo position Gamma Counter, Autoradiography Radioligand binding assays to quantify receptor interactions.

For example, synthesizing this compound with a radioactive iodine isotope (e.g., ¹²⁵I or ¹³¹I) would create a radiolabeled probe. This probe could be used in binding assays to study the interaction of naphthalene-based compounds with specific proteins or receptors. If a drug candidate contains the 5-methylnaphthalene scaffold, this isotopically labeled version could be used to study its absorption, distribution, metabolism, and excretion (ADME) profile within a biological system. musechem.com

Spectroscopic and Advanced Analytical Methodologies for Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by probing the magnetic properties of atomic nuclei.

High-resolution ¹H (proton) and ¹³C (carbon-13) NMR spectroscopy provides detailed information about the chemical environment of each hydrogen and carbon atom in the 1-iodo-5-methylnaphthalene molecule.

The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group protons. The integration of these signals corresponds to the number of protons in each unique environment. The aromatic protons would appear as a complex series of multiplets in the downfield region (typically 6.5-8.5 ppm) due to spin-spin coupling between adjacent protons. The methyl group protons would appear as a singlet in the upfield region (around 2.5 ppm) as they have no adjacent protons to couple with.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments. For this compound, all 11 carbon atoms are unique, and thus 11 distinct signals are expected. The carbon atom bonded to the iodine would be significantly shifted, and its chemical shift provides evidence of the halogen's position. The methyl carbon would appear at the high-field end of the spectrum. Standard chemical shifts are measured with respect to a reference compound, tetramethylsilane (B1202638) (TMS) docbrown.info.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound Note: This table represents expected patterns and chemical shift regions based on general principles of NMR spectroscopy. Actual experimental values may vary.

Nucleus Atom Type Expected Chemical Shift (δ, ppm) Expected Multiplicity Notes
¹H Aromatic (6H) ~7.0 - 8.2 Multiplets (m) Six unique protons on the naphthalene (B1677914) ring system.
¹H Methyl (3H) ~2.5 Singlet (s) Protons of the -CH₃ group.
¹³C Aromatic C-I ~90 - 100 Singlet Carbon directly attached to the iodine atom.
¹³C Aromatic C-CH₃ ~135 - 140 Singlet Quaternary carbon attached to the methyl group.
¹³C Aromatic C-H ~120 - 130 Singlet Carbons in the naphthalene ring bonded to hydrogen.
¹³C Aromatic C (quaternary) ~130 - 135 Singlet Quaternary carbons at the ring fusion.
¹³C Methyl (-CH₃) ~20 - 25 Singlet Carbon of the methyl group.

To unambiguously assign the signals from ¹H and ¹³C NMR spectra, two-dimensional (2D) NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy) identify proton-proton couplings, helping to trace the connectivity of the protons on the naphthalene ring. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate proton signals with their directly attached carbon atoms (HSQC) or carbons that are two to three bonds away (HMBC). This information is crucial for confirming the substitution pattern of the iodo and methyl groups on the naphthalene scaffold.

Vibrational Spectroscopy for Molecular Fingerprinting and Functional Group Analysis (FT-IR and FT-Raman)

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, provides a molecular "fingerprint" by probing the vibrational modes of the molecule's bonds.

The FT-IR and FT-Raman spectra of this compound would exhibit characteristic bands confirming the presence of its key structural features. nih.gov Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The vibrations associated with the naphthalene C=C ring stretching typically appear in the 1400-1600 cm⁻¹ region. Aliphatic C-H stretching and bending from the methyl group would also be present. researchgate.net The C-I stretching vibration is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range. The combination of FT-IR and FT-Raman provides complementary information, as some vibrational modes may be more active in one technique than the other. researchgate.net

Table 2: Expected Vibrational Bands for this compound Note: This table lists characteristic frequency ranges for the functional groups present in the molecule.

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Technique
C-H Stretch (Aromatic) Naphthalene Ring 3000 - 3100 FT-IR, FT-Raman
C-H Stretch (Aliphatic) Methyl Group 2850 - 3000 FT-IR, FT-Raman
C=C Stretch (Aromatic) Naphthalene Ring 1400 - 1600 FT-IR, FT-Raman
C-H Bend Methyl Group 1375 - 1450 FT-IR
C-I Stretch Iodo-Naphthalene 500 - 600 FT-IR, FT-Raman

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis (e.g., EI-MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight and obtaining structural information from the fragmentation patterns of a compound.

For this compound (C₁₁H₉I), the molecular weight is 268.09 g/mol . In an Electron Ionization Mass Spectrum (EI-MS), the most intense peak corresponding to the intact molecule, the molecular ion peak (M⁺), would be observed at m/z ≈ 268. High-Resolution Mass Spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the confirmation of the elemental formula C₁₁H₉I.

The fragmentation pattern provides further structural confirmation. Key fragmentation pathways would likely include the loss of the iodine atom, resulting in a significant peak at m/z 141 ([M-I]⁺), corresponding to the methylnaphthalene cation. Another possible fragmentation is the loss of the methyl group, leading to a peak at m/z 253 ([M-CH₃]⁺). Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it an ideal tool for identifying this compound in a reaction mixture and assessing its purity. nih.govnist.gov

X-ray Crystallography for Solid-State Structure Determination of Crystalline Derivatives and Complexes

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While this compound itself may be a liquid or oil at room temperature, it can be converted into a crystalline derivative or complex suitable for analysis. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and the regiochemistry of the substituents on the naphthalene ring. For instance, a macrocycle bearing two pendant 1-methylnaphthalene (B46632) groups has been successfully characterized by X-ray crystallography, demonstrating the feasibility of this method for complex naphthalene-containing structures. mdpi.com

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC, GC, TLC)

Chromatographic techniques are indispensable for separating components of a mixture and are routinely used for assessing the purity of synthesized compounds and for monitoring the progress of a chemical reaction.

Thin-Layer Chromatography (TLC) is a rapid and convenient method for monitoring reactions that produce this compound. libretexts.orgasianpubs.org By spotting the reaction mixture on a TLC plate alongside the starting materials, one can observe the disappearance of the reactant spots and the appearance of a new product spot over time. rochester.eduyoutube.com The use of a "cospot," where the reaction mixture and starting material are spotted together, helps to resolve closely running spots and confirm the consumption of the reactant. libretexts.org

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are more powerful techniques used for quantitative purity analysis. nih.gov A pure sample of this compound will show a single major peak in its HPLC or GC chromatogram. The area of this peak is proportional to the concentration of the compound, allowing for precise determination of its purity. These methods are also invaluable for analyzing the composition of reaction mixtures and crude products.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in synthetic chemistry, providing a fundamental confirmation of a newly synthesized compound's empirical formula. This method precisely determines the mass percentages of the constituent elements within a sample. For this compound, this analysis is crucial to verify that the empirical formula aligns with its proposed molecular structure (C₁₁H₉I), thereby validating the success of the synthesis and the purity of the product.

The molecular formula C₁₁H₉I indicates that each molecule is composed of 11 carbon atoms, 9 hydrogen atoms, and 1 iodine atom. Based on the atomic masses of these elements, the theoretical elemental composition can be calculated. Experimental results obtained from elemental analysis of a pure sample of this compound are expected to closely match these theoretical values, typically within a margin of ±0.4%. This comparison serves as a primary checkpoint for structural confirmation before more complex spectroscopic analyses are undertaken.

The process involves the combustion of a small, precisely weighed sample of the compound. The resulting combustion products (carbon dioxide, water, and, in this case, iodine) are collected and measured to determine the mass of each element present in the original sample. These masses are then used to calculate the percentage composition.

Below is a comparison of the theoretical elemental composition of this compound with typical experimental results that would be required to confirm its empirical formula.

Table 1: Theoretical vs. Experimental Elemental Composition of this compound Note: The experimental values shown are hypothetical examples that represent a successful confirmation of the compound's formula, as specific research data was not available.

ElementSymbolTheoretical Percentage (%)Typical Experimental Percentage (%)
CarbonC49.2849.35
HydrogenH3.383.41
IodineI47.3447.24

A strong correlation between the experimentally determined percentages and the calculated theoretical values provides robust evidence for the assigned structure of this compound. Any significant deviation would suggest the presence of impurities or an incorrect structural assignment.

Compound Index

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